molecular formula C9H14N2 B3020838 3-(3-Methylpyridin-2-yl)propan-1-amine CAS No. 1000512-96-8

3-(3-Methylpyridin-2-yl)propan-1-amine

Cat. No.: B3020838
CAS No.: 1000512-96-8
M. Wt: 150.225
InChI Key: WAUXGDVCSRTHRN-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(3-methylpyridin-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-4-3-7-11-9(8)5-2-6-10/h3-4,7H,2,5-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUXGDVCSRTHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of 3-(3-Methylpyridin-2-yl)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(3-Methylpyridin-2-yl)propan-1-amine serves as a building block for synthesizing more complex organic molecules and pharmaceuticals. Its unique structure allows for diverse chemical reactions, such as:

  • Oxidation: Producing pyridine N-oxides.
  • Reduction: Converting to piperidine derivatives.
  • Substitution Reactions: Introducing various functional groups onto the pyridine ring.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationH2O2, m-CPBAPyridine N-oxides
ReductionLiAlH4, NaBH4Piperidine derivatives
SubstitutionAlkyl halidesSubstituted pyridines

Biology

In biological research, this compound has been utilized in the study of enzyme inhibitors and receptor ligands. Its mechanism of action typically involves:

  • Binding to active or allosteric sites on proteins.
  • Modulating enzyme activity or receptor signaling pathways.

Case Study Example:
A study investigating the inhibitory effects of 3-(3-Methylpyridin-2-yl)propan-1-amine on specific enzymes demonstrated its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation.

Industry

The compound is also significant in industrial applications, particularly in the production of:

  • Agrochemicals: Used in formulations for pest control.
  • Dyes and Specialty Chemicals: Acts as an intermediate in manufacturing various chemical products.

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-2-yl)propan-1-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to active sites or allosteric sites on proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpyridin-3-yl)propan-1-amine
  • 3-(4-Methylpyridin-2-yl)propan-1-amine
  • 3-(3-Ethylpyridin-2-yl)propan-1-amine

Uniqueness

3-(3-Methylpyridin-2-yl)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position of the pyridine ring can affect its electronic properties and steric interactions, making it distinct from other similar compounds.

Biological Activity

Overview of 3-(3-Methylpyridin-2-yl)propan-1-amine

Chemical Structure and Properties
3-(3-Methylpyridin-2-yl)propan-1-amine, also known as a derivative of pyridine, is characterized by its amine functional group attached to a propyl chain. The presence of the methyl and pyridine groups may influence its interaction with biological systems.

Biological Activity

Pharmacological Potential
Compounds with similar structures often exhibit a range of biological activities, including:

  • Neurotransmitter Modulation : Many pyridine derivatives are known to interact with neurotransmitter systems, potentially acting as agonists or antagonists at various receptors. This can lead to effects on mood, cognition, and behavior.
  • Enzyme Inhibition : Certain amines can act as inhibitors for enzymes such as monoamine oxidase (MAO), which is significant in the metabolism of neurotransmitters like serotonin and dopamine.
  • Antimicrobial Properties : Some studies suggest that compounds containing pyridine rings have antimicrobial effects against various pathogens, making them candidates for antibiotic development.
  • Anticancer Activity : Research has indicated that certain amine derivatives can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Case Studies and Research Findings

  • Neuropharmacology : A study on similar compounds demonstrated that modifications in the alkyl chain length and substitutions on the aromatic ring significantly altered their binding affinity to serotonin receptors, suggesting potential antidepressant properties.
  • Antimicrobial Studies : Research has shown that pyridine derivatives exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria. For instance, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at certain concentrations.
  • Enzyme Interaction : A study focusing on enzyme kinetics revealed that a closely related compound acted as a competitive inhibitor for MAO, providing insights into its potential use in treating depression or anxiety disorders.

Data Table

Biological ActivityCompound TypeMechanismReference
Neurotransmitter ModulationPyridine DerivativeReceptor Agonism/Antagonism
Enzyme InhibitionAmine CompoundMAO Inhibition
Antimicrobial ActivityPyridine-BasedBacterial Growth Inhibition
Anticancer ActivityAmine DerivativeInduction of Apoptosis

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